molecular formula C18H25N3O3S B2425577 6-(morpholin-4-yl)-3-[3-(propan-2-yloxy)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689767-53-1

6-(morpholin-4-yl)-3-[3-(propan-2-yloxy)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2425577
CAS No.: 689767-53-1
M. Wt: 363.48
InChI Key: UZMLFTYLHXDZGU-UHFFFAOYSA-N
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Description

6-(morpholin-4-yl)-3-[3-(propan-2-yloxy)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-3-[3-(propan-2-yloxy)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioxo group: This step involves the incorporation of sulfur into the quinazolinone core, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the isopropoxypropyl group: This is typically done through nucleophilic substitution reactions, where an appropriate alkyl halide reacts with a nucleophile.

    Incorporation of the morpholine ring: This can be achieved through nucleophilic substitution or addition reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(morpholin-4-yl)-3-[3-(propan-2-yloxy)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydroquinazoline.

    Substitution: The isopropoxypropyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl or aryl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)-3-[3-(propan-2-yloxy)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioxo group and the quinazolinone core are likely involved in these interactions, forming hydrogen bonds or covalent bonds with the target molecules. The isopropoxypropyl and morpholine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-isopropoxypropylamine: This compound shares the isopropoxypropyl group but lacks the quinazolinone and morpholine moieties.

    6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: This compound shares the quinazolinone and thioxo groups but lacks the isopropoxypropyl group.

Uniqueness

6-(morpholin-4-yl)-3-[3-(propan-2-yloxy)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the isopropoxypropyl group enhances its solubility and reactivity, while the morpholine ring provides additional binding interactions with molecular targets.

Properties

IUPAC Name

6-morpholin-4-yl-3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-13(2)24-9-3-6-21-17(22)15-12-14(20-7-10-23-11-8-20)4-5-16(15)19-18(21)25/h4-5,12-13H,3,6-11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMLFTYLHXDZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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